molecular formula C10H17NO6S B12857532 3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid

3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid

Cat. No.: B12857532
M. Wt: 279.31 g/mol
InChI Key: SQJHOVDPGYCZQA-UHFFFAOYSA-N
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Description

3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a thietane ring with a carboxylic acid functionality. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid typically involves the protection of amino acids with the Boc group. One common method involves the reaction of tert-butyl dicarbonate with the amino acid in the presence of a base such as sodium hydroxide . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures around 40°C .

Industrial Production Methods

Industrial production methods for Boc-protected compounds often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is efficient, versatile, and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reductions and strong acids like trifluoroacetic acid for deprotection of the Boc group . Reaction conditions vary but often involve ambient temperatures and standard organic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, reduction with sodium borohydride yields alcohols, while deprotection with trifluoroacetic acid yields the free amine .

Mechanism of Action

The mechanism of action of 3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid involves its ability to act as a protecting group for amino acids. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions . The compound can be selectively deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid is unique due to its thietane ring structure, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the thietane ring is required .

Properties

Molecular Formula

C10H17NO6S

Molecular Weight

279.31 g/mol

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,1-dioxothietane-3-carboxylic acid

InChI

InChI=1S/C10H17NO6S/c1-9(2,3)17-8(14)11(4)10(7(12)13)5-18(15,16)6-10/h5-6H2,1-4H3,(H,12,13)

InChI Key

SQJHOVDPGYCZQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CS(=O)(=O)C1)C(=O)O

Origin of Product

United States

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